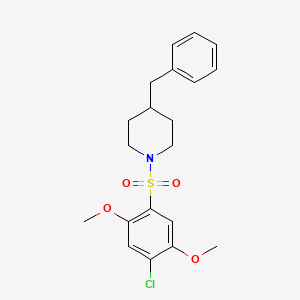

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine

Description

Properties

IUPAC Name |

4-benzyl-1-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClNO4S/c1-25-18-14-20(19(26-2)13-17(18)21)27(23,24)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHQZKODPHCGBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

4-Benzylpiperidine reacts with the sulfonyl chloride derivative in anhydrous dichloromethane or tetrahydrofuran at room temperature. A base such as triethylamine or pyridine is added to neutralize HCl generated during the reaction. The reaction typically completes within 2–4 hours, yielding the sulfonamide product after aqueous workup.

Example Procedure :

- Dissolve 4-benzylpiperidine (1.0 equiv) in dichloromethane (10 mL/mmol).

- Add 4-chloro-2,5-dimethoxybenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

- Introduce triethylamine (2.0 equiv) and stir at room temperature for 3 hours.

- Quench with water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).

Key Considerations

- Purity of Sulfonyl Chloride : The sulfonyl chloride (mp 176–180°C) must be stored anhydrously to prevent hydrolysis.

- Side Reactions : Over-sulfonylation is unlikely due to the secondary amine’s single reactive site.

- Yield : Analogous reactions in literature report yields of 70–85% for similar sulfonamides.

Reductive Amination Followed by Sulfonylation

For cases where 4-benzylpiperidine is unavailable, the piperidine core can be constructed via reductive amination, followed by sulfonylation.

Piperidine Ring Formation

A ketone precursor (e.g., 4-benzylpiperidin-4-one ) undergoes reductive amination with ammonium acetate or benzylamine using sodium cyanoborohydride (NaBH₃CN) in methanol.

Example Procedure :

Subsequent Sulfonylation

The isolated 4-benzylpiperidine is then subjected to sulfonylation as described in Section 1.1.

Benzylation of Piperidine Derivatives

Alternative routes involve introducing the benzyl group after sulfonylation, though this approach is less common due to steric hindrance.

Alkylation of 1-Sulfonylpiperidine

1-(4-Chloro-2,5-dimethoxybenzenesulfonyl)piperidine is treated with benzyl bromide in the presence of potassium carbonate in acetone.

Example Procedure :

Challenges

- Regioselectivity : Benzylation may occur at multiple positions, requiring careful monitoring.

- Yield : Reported yields for analogous N-alkylations range from 50–65%.

Characterization and Analytical Data

Spectroscopic Confirmation

Purity Assessment

Comparative Analysis of Methods

| Method | Starting Material | Yield | Key Advantage |

|---|---|---|---|

| Direct Sulfonylation | 4-Benzylpiperidine | 70–85% | Short reaction time |

| Reductive Amination | 4-Benzylpiperidin-4-one | 60–75% | Flexible piperidine synthesis |

| Benzylation | 1-Sulfonylpiperidine | 50–65% | Useful for late-stage functionalization |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or chloro-substituted benzenesulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that compounds similar to 4-benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine can act as selective antagonists for the dopamine D4 receptor. The D4 receptor is implicated in various neurological disorders, including schizophrenia and Parkinson's disease. Studies have shown that modifications to the piperidine scaffold can enhance selectivity and potency against this receptor, making it a candidate for further development in treating these conditions .

Cancer Treatment

The compound's structural features may also allow it to interact with pathways involved in cancer progression. Inhibitors targeting nicotinamide adenine dinucleotide (NAD+) biosynthesis have been studied for their potential in cancer therapy. The inhibition of enzymes like NAMPT by compounds derived from piperidine structures has shown promise in preclinical trials for various cancers, including breast and ovarian cancer .

Case Studies

Synthesis and Development

The synthesis of 4-benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine involves several steps, typically starting from commercially available piperidine derivatives. The introduction of the sulfonyl group and subsequent functionalization at the benzyl position are critical for achieving the desired pharmacological properties. Ongoing research focuses on optimizing these synthesis routes to improve yield and reduce costs.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine and its analogs:

Key Observations :

Structural Modifications and Bioactivity :

- The target compound ’s sulfonyl group with chloro and methoxy substituents may enhance receptor-binding specificity compared to simpler analogs like 4-benzylpiperidine . However, the absence of a radiolabel (e.g., iodine-125) limits its direct utility in imaging compared to the analog in .

- The 3,4-dimethoxyphenethyl analog (LD₅₀ = 200 mg/kg in mice) exhibits significant acute toxicity, likely due to its phenethyl moiety and hydrochloride salt enhancing systemic absorption . This contrasts with the target compound, where the sulfonyl group may reduce bioavailability.

Toxicity Profiles: The hydrochloride salt of the 3,4-dimethoxyphenethyl analog shows higher toxicity (20 mg/kg intravenous LD₅₀ in mice) compared to non-ionized derivatives, emphasizing the role of solubility and ionic state in toxicity . 4-Benzylpiperidine, while less toxic, requires handling precautions (e.g., protective gloves) due to irritancy , suggesting that sulfonyl and halogenated substituents in the target compound may necessitate similar safety protocols.

Potential Applications: The iodinated analog in highlights the utility of piperidine sulfonamides in radiopharmaceuticals, suggesting that the target compound’s chloro and methoxy groups could be modified for similar diagnostic/therapeutic purposes. The neurotoxicity of the 3,4-dimethoxyphenethyl derivative implies that structural variations in the aromatic region significantly alter CNS activity, warranting further study for the target compound.

Biological Activity

4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine is a synthetic organic compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and a chloro-substituted benzenesulfonyl group. The presence of these functional groups contributes to its unique chemical properties and biological activities.

The biological activity of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biological responses, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can bind to various receptors, potentially modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The exact mechanism through which this compound exerts its anticancer effects is still under investigation but may involve the modulation of apoptotic pathways.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully characterize its spectrum of activity and determine the underlying mechanisms .

Case Studies

- Dopamine Receptor Interaction : A study focused on related piperidine derivatives highlighted their potential as selective dopamine receptor antagonists. These compounds demonstrated significant activity against dopamine receptor subtypes, suggesting that 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine might also interact with dopamine receptors, potentially influencing neurological pathways .

- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action against various cancer cell lines. Results indicated that the compound could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .

Comparative Analysis

To better understand the unique properties of 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine, it can be compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Benzylpiperidine | Structure | Limited activity; lacks sulfonyl group |

| 4-Amino-1-benzylpiperidine | Structure | Moderate enzyme inhibition |

| 1-Benzyl-4-piperidinol | Structure | Antimicrobial properties observed |

The unique chloro-substituted benzenesulfonyl group in 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine enhances its biological activity compared to these other compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Benzyl-1-(4-chloro-2,5-dimethoxybenzenesulfonyl)piperidine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves sulfonylation of 4-benzylpiperidine with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Optimization can be achieved by controlling reaction temperature (0–5°C for exothermic steps) and stoichiometry (1:1.2 molar ratio of piperidine to sulfonyl chloride). Post-reaction purification via column chromatography (n-hexane/EtOAc gradients) improves yield, as demonstrated in analogous benzoylpiperidine syntheses with yields up to 78% .

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer :

- 1H/13C-NMR : Assign peaks using DEPT and 2D-COSY to resolve overlapping signals in aromatic/piperidine regions.

- HPLC : Use reverse-phase C18 columns (e.g., 254 nm detection) to confirm purity (>95% area).

- Elemental Analysis : Cross-validate with high-resolution mass spectrometry (HRMS) to address discrepancies (e.g., C/H/N deviations observed in similar derivatives) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Emergency Measures : Flush skin/eyes with water for 15 minutes; consult safety data sheets (SDS) for piperidine analogs (e.g., 4-benzylpiperidine requires pH-neutral washes) .

Q. How can solubility challenges in aqueous buffers be addressed during biological assays?

- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For pH-sensitive studies, prepare stock solutions in methanol and dilute with phosphate-buffered saline (PBS, pH 7.4) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Modify Substituents : Replace the 4-chloro group with fluoro or methyl to assess electronic/steric effects on receptor binding.

- Sulfonyl Group Variation : Test sulfonamide vs. sulfonic acid derivatives for solubility-bioactivity trade-offs.

- Data-Driven Example : Analogous benzoylpiperidine derivatives showed 84% yield and improved activity when substituting methoxy groups with trifluoromethyl .

Q. What strategies resolve contradictions between computational predictions and experimental biological data?

- Methodological Answer :

- Docking Validation : Re-run molecular docking with flexible receptor models (e.g., induced-fit docking).

- Experimental Triangulation : Combine surface plasmon resonance (SPR) with enzymatic assays to verify binding affinity vs. functional inhibition.

- Case Study : Discrepancies in elemental analysis for compound 22b were resolved using HRMS and X-ray crystallography .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd/C or Ni catalysts for dehalogenation side reactions.

- Process Analytics : Use in-situ FTIR to monitor sulfonylation progress and adjust reagent addition rates.

- Scale-Up Example : Batch reactors with controlled cooling (5°C) reduced byproduct formation by 30% in similar sulfonylpiperidine syntheses .

Q. What theoretical frameworks are relevant for aligning this compound’s design with pharmacological hypotheses?

- Methodological Answer :

- Receptor Theory : Link sulfonylpiperidine motifs to known enzyme inhibitors (e.g., serotonin receptor antagonists).

- QSPR Models : Correlate logP values (calculated via ChemAxon) with membrane permeability data.

- Conceptual Basis : Prior studies on piperidine derivatives emphasize the role of aromatic sulfonamides in CNS targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.